3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is a chemical compound that belongs to the class of benzoic acids with an imidazole moiety. This compound is notable for its potential applications in medicinal chemistry and as a building block for various pharmaceuticals. The structural complexity of this compound allows it to participate in diverse chemical reactions, making it a subject of interest in both academic and industrial research.
The compound can be synthesized through various organic chemistry methods, which often involve the coupling of imidazole derivatives with benzoic acid derivatives. It is commercially available from specialized chemical suppliers and used primarily in research settings.
The synthesis of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid typically involves several key steps:
The reactions are generally performed under controlled conditions, including temperature and pH adjustments, to optimize yield and purity. Solvent choice (such as dimethylformamide or dichloromethane) is critical for solubility and reactivity.
The molecular formula of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is . The structure consists of a benzoic acid core with an amine group attached to an imidazole ring.
3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid can participate in various chemical reactions:
Reactions are often conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of sensitive functional groups.
The mechanism of action for compounds like 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid typically involves interactions at the molecular level with biological targets such as enzymes or receptors.
While specific data on this compound's mechanism is limited, similar compounds often exhibit activity through:
3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid has several potential applications:
Imidazole (1,3-diazole) represents a privileged scaffold in medicinal chemistry due to its exceptional physicochemical properties and versatile biological activities. This five-membered heterocycle contains two nitrogen atoms in non-adjacent positions (N-1 and N-3), enabling diverse binding interactions with biological targets through hydrogen bonding, π-π stacking, and coordination bonding [7]. The amphoteric nature of imidazole—exhibiting both acidic (pKa ≈ 14.5) and basic (pKa ≈ 7.0) properties—enhances bioavailability through improved water solubility and membrane permeability [7]. These characteristics underlie the widespread therapeutic applications of imidazole derivatives, which include FDA-approved drugs such as metronidazole (antibacterial), ketoconazole (antifungal), and dacarbazine (anticancer) [1] [3].
The global antimicrobial resistance (AMR) crisis necessitates novel therapeutic approaches targeting resistance mechanisms beyond conventional bactericidal strategies. Imidazole derivatives address this challenge through three primary mechanisms:
Biofilm Disruption: Biofilms—structured microbial communities embedded in extracellular polymeric substances—confer up to 1,000-fold increased antibiotic resistance. Recent studies demonstrate that N-substituted imidazole derivatives (e.g., IMA-1) significantly inhibit biofilm formation in Chromobacterium violaceum at sub-inhibitory concentrations (≤25 μg/mL) [8]. This occurs through downregulation of quorum-sensing (QS) genes (cviR, cviI, cviR) responsible for violacein pigment production—a QS biomarker [8].
β-Lactamase Inhibition: Extended-spectrum β-lactamases (ESBLs) render β-lactam antibiotics ineffective through enzymatic hydrolysis. Novel imidazole aldoximes (e.g., N-but-3-enyl-N-m-chlorobenzyl imidazolium 2-aldoxime) exhibit potent inhibition against class A and C β-lactamases in multidrug-resistant Enterobacteriaceae. When combined with ceftazidime, they reduce the effective antibiotic dose by 40-fold (MIC ≤1 μg/mL) [6].
Multitarget Engagement: The imidazole scaffold enables simultaneous targeting of bacterial viability and resistance pathways. Quaternary imidazolium salts (e.g., compound 11) demonstrate broad-spectrum activity against ESBL-producing Gram-negative pathogens (MIC range: 2.0–16.0 μg/mL) through membrane disruption and inhibition of penicillin-binding proteins [6].
Table 1: Antimicrobial Activity of Representative Imidazole Derivatives Against Multidrug-Resistant Pathogens
Compound Class | Example Structure | Target Pathogens | MIC Range (μg/mL) | Primary Mechanism |
---|---|---|---|---|
Quaternary Imidazolium | N-but-3-enyl-N-m-chlorobenzyl | ESBL-producing E. coli, K. pneumoniae | 2.0–16.0 | β-lactamase inhibition |
Imidazole Aldoximes | Compound 10 | CTX-M-producing Enterobacteriaceae | 6.25–12.5 | Synergy with β-lactams |
2,4,5-Trisubstituted | 1-(3-(Imidazol-1-yl)propyl)-1H-indole-3-yl | C. violaceum CV026 | 25–50 | Quorum sensing disruption (CviR) |
Benzimidazole-Pyrazole | 5-Fluoro-2-(3-(4-fluorophenyl)-1-phenyl | MRSA, VRE | 0.83–1.81 | DNA gyrase inhibition |
The structural optimization of imidazole-based therapeutics increasingly employs molecular hybridization—combining pharmacophoric subunits to enhance target affinity and overcome resistance. 3-{[(1-Methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid exemplifies this approach through three design principles:
Electronic Modulation: Incorporation of the benzoic acid moiety introduces a zwitterionic character between physiological pH 4–8. The carboxylate group (-COO⁻) engages in salt bridges with basic residues (e.g., arginine) in enzymatic active sites, while the imidazole nitrogen (N-3) donates protons to acidic residues (e.g., aspartate) [3]. This dual ionization state enhances binding to conserved regions of microbial enzymes like DNA topoisomerase II and β-ketoacyl-ACP synthases [7].
Conformational Restriction: The methyleneamino linker (-CH₂-NH-) between imidazole and benzene rings reduces rotational freedom, pre-organizing the molecule for optimal target engagement. Molecular dynamics simulations confirm that restricted conformers of similar hybrids exhibit 3.5-fold higher binding affinity to C. violaceum CviR protein (ΔG = -5.516 kcal/mol) versus flexible analogues [8].
Synergistic Pharmacophore Integration: The 1-methylimidazol-5-yl group mimics purine nucleobases, enabling competitive inhibition of purine-binding enzymes. When hybridized with an aniline-derived benzoic acid, the resulting structure interferes with folate metabolism (via dihydrofolate reductase binding) and nucleic acid synthesis simultaneously [3] [7]. This polypharmacology is evident in hybrid artemisinin-imidazole derivatives showing IC₅₀ values of 5.25 μM against Plasmodium falciparum—surpassing parent compounds by 8-fold [3].
Table 2: Binding Interactions of Imidazole Hybrids with Biological Targets
Structural Feature | Target Protein | Interaction Type | Binding Affinity (ΔG, kcal/mol) | Biological Effect |
---|---|---|---|---|
Benzoic Acid Carboxylate | COX-2 Active Site | Ionic bond with Arg-343, H-bond with Gln-242 | -5.516 (Compound 2g) [8] | Anti-inflammatory activity |
1-Methylimidazol-5-yl Moiety | CviR Autoinducer Pocket | π-Stacking with Trp-84, H-bond with Tyr-88 | -4.82 (IMA-1) [8] | Quorum sensing inhibition |
Methyleneamino Linker | DNA Gyrase ATPase Domain | Hydrophobic interaction with Val-167 | Not reported | Disruption of DNA supercoiling |
N-Methyl Group | CYP450 Heme Iron | Coordination bond with Fe³⁺ | -7.2 (Docking score) [3] | Enhanced metabolic stability |
Molecular docking of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid analogues reveals critical binding motifs:
These design principles underscore the hybrid's potential against evolving drug-resistant pathogens while adhering to Lipinski's rule of five (molecular weight: 231.25 g/mol, cLogP: 1.82, H-bond donors: 2, acceptors: 4) [3] [7].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: